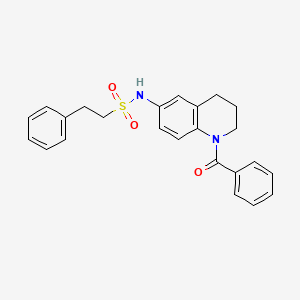![molecular formula C22H22ClN3O4 B6569295 3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021213-55-7](/img/structure/B6569295.png)
3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (hereafter referred to as 3-B8-2CPAD) is a small molecule compound that has been used in a variety of scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
3-B8-2CPAD has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition of acetylcholinesterase has been shown to be beneficial in the treatment of Alzheimer’s disease. 3-B8-2CPAD has also been studied for its ability to inhibit the enzyme caspase-3, which is involved in the apoptosis of cells. Inhibition of caspase-3 has been shown to be beneficial in the treatment of cancer. Additionally, 3-B8-2CPAD has been studied for its ability to bind to the protein kinase B (PKB) receptor, which is involved in the regulation of cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of 3-B8-2CPAD is still not fully understood. However, it is believed that the compound binds to the active site of the target enzyme and blocks its activity. This inhibition of the enzyme’s activity leads to the desired effect.
Biochemical and Physiological Effects
3-B8-2CPAD has been shown to have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. Inhibition of caspase-3 has been shown to inhibit the apoptosis of cells, which can lead to increased cell survival and proliferation. Binding to the PKB receptor has been shown to lead to increased cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-B8-2CPAD has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a relatively small molecule, which makes it easier to synthesize and handle. Additionally, it is relatively inexpensive to produce, which makes it more affordable for use in research. One of the main limitations is that it is not very stable and can degrade over time. This can lead to inaccurate results if not handled properly.
Direcciones Futuras
There are a number of potential future directions for 3-B8-2CPAD research. One potential direction is to further investigate its mechanism of action and its effects on other enzymes and receptors. Additionally, further research could be done to explore its potential applications in the treatment of other diseases and conditions. Finally, further research could be done to develop more stable derivatives of 3-B8-2CPAD that could be used in research and clinical applications.
Métodos De Síntesis
3-B8-2CPAD was first synthesized in 2006 by a team of researchers at the University of Cincinnati. The synthesis method involves the reaction of 3-benzyl-8-chloro-1,3,8-triazaspiro[4.5]decane-2,4-dione with 2-(4-chlorophenoxy)acetic acid in the presence of a base. The reaction was carried out in a solvent system of dichloromethane and methanol. The resulting compound was then purified by column chromatography.
Propiedades
IUPAC Name |
3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c23-17-6-8-18(9-7-17)30-15-19(27)25-12-10-22(11-13-25)20(28)26(21(29)24-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXQQRWBLHLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6569215.png)

![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569231.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide](/img/structure/B6569238.png)
![2-phenyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethane-1-sulfonamide](/img/structure/B6569244.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B6569262.png)
![2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6569273.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6569274.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569283.png)
![3-(2-phenylethyl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6569285.png)
![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6569298.png)
![3-benzyl-N-(3-chlorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6569301.png)
![N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6569313.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B6569320.png)